![molecular formula C20H20N2O4S B277787 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide](/img/structure/B277787.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide, also known as DMTB, is a synthetic compound that has been extensively studied for its potential in various scientific applications. DMTB is a thiazole derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
作用机制
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide has been shown to inhibit the activity of various enzymes, including protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide has been shown to possess a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide has also been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide in lab experiments is its potent anticancer and antimicrobial activity, which makes it a promising candidate for use in various research studies. However, one of the limitations of using N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide, including its potential use as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide and to identify potential drug targets for this compound. Finally, more studies are needed to evaluate the safety and efficacy of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide in vivo, which will be essential for its potential use in clinical applications.
合成方法
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by the reaction with ethyl 3-bromo-4-hydroxybenzoate. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide has been extensively studied for its potential in various scientific applications, including its use as an anticancer agent, an antimicrobial agent, and a potential therapeutic agent for various neurological disorders. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide has been shown to possess potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide has been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for use as an antimicrobial agent.
属性
分子式 |
C20H20N2O4S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide |
InChI |
InChI=1S/C20H20N2O4S/c1-4-26-15-7-5-6-14(10-15)19(23)22-20-21-16(12-27-20)13-8-9-17(24-2)18(11-13)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) |
InChI 键 |
CVLWOYLMZWSOTQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




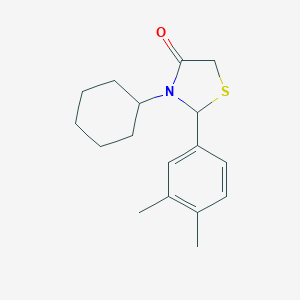
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)
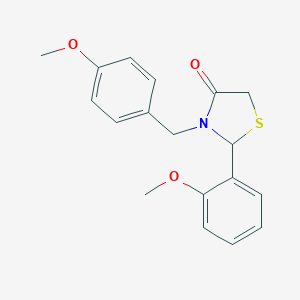
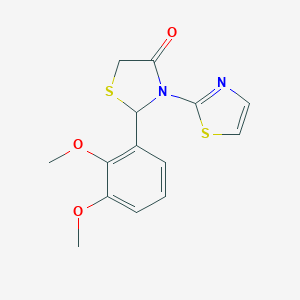


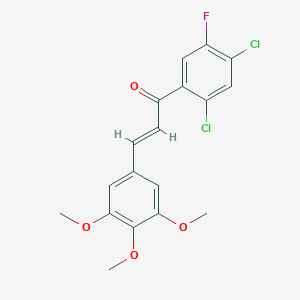
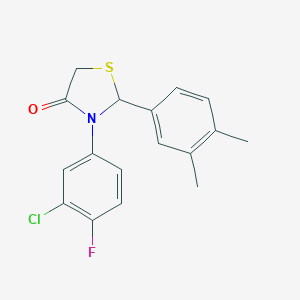
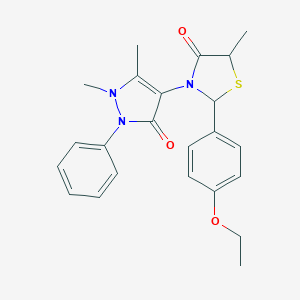


![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)
![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)